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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzoic acid

Cat. No.: B031078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Hydroxy-5-methylbenzoic acid (CAS No: 585-81-9), a valuable molecule in various chemical

and pharmaceutical research domains. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a

foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary
The quantitative spectroscopic data for 3-Hydroxy-5-methylbenzoic acid are summarized in

the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 s 1H Ar-H

7.07 s 1H Ar-H

6.82 s 1H Ar-H

2.19 s 3H -CH₃

Solvent: D₂O[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

170.26 C=O (Carboxylic Acid)

155.34 C-OH (Phenolic)

140.55 Ar-C

130.65 Ar-C

122.25 Ar-CH

121.03 Ar-CH

113.00 Ar-CH

20.20 -CH₃

Solvent: D₂O[1]

Infrared (IR) Spectroscopy
Experimental IR data for 3-Hydroxy-5-methylbenzoic acid was not available in the searched

resources. However, based on its functional groups, the following characteristic absorption

bands are expected:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11010373.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11010373.htm
https://www.benchchem.com/product/b031078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid

~3200 (broad) O-H stretch Phenol

~1700 C=O stretch Carboxylic Acid

1600-1450 C=C stretch Aromatic Ring

~1300 C-O stretch Carboxylic Acid/Phenol

Mass Spectrometry (MS)
Experimentally determined mass spectra for 3-Hydroxy-5-methylbenzoic acid were not found

in the searched resources. The following table presents predicted mass-to-charge ratios (m/z)

for various adducts, which can be valuable for mass spectrometry analysis.

Adduct Predicted m/z

[M+H]⁺ 153.05463

[M+Na]⁺ 175.03657

[M-H]⁻ 151.04007

[M+NH₄]⁺ 170.08117

[M+K]⁺ 191.01051

[M+H-H₂O]⁺ 135.04461

Data Source: PubChem CID 231756 (Predicted)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

validation. The following are generalized yet detailed protocols for the spectroscopic analysis of

solid aromatic acids like 3-Hydroxy-5-methylbenzoic acid.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Accurately weigh approximately 5-20 mg of 3-Hydroxy-5-
methylbenzoic acid. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄, or D₂O) in a standard 5 mm NMR tube. The concentration should be sufficient

to obtain a good signal-to-noise ratio. A common solvent is DMSO-d₆ due to its ability to

dissolve a wide range of organic compounds and its distinct solvent peak.

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a

field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a higher field strength (e.g., 75

MHz or 125 MHz) is preferable to achieve better resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set

include the spectral width, acquisition time, relaxation delay, and the number of scans.

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is typically

required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase correction and baseline correction are then performed to obtain the final

spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference

standard.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Hydroxy-5-methylbenzoic acid with approximately

100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or

translucent pellet.
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the instrument's sample holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the solid 3-Hydroxy-5-methylbenzoic
acid into the mass spectrometer. For volatile solids, a direct insertion probe can be used,

where the sample is heated to promote vaporization into the ion source.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the

molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value.

Data Representation: The resulting data is plotted as a mass spectrum, which shows the

relative intensity of different ions as a function of their m/z ratio. The peak with the highest
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m/z value often corresponds to the molecular ion, and its mass can be used to determine the

molecular weight of the compound. Other peaks in the spectrum represent fragment ions

formed from the breakdown of the molecular ion.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis

Sample Preparation
(e.g., Dissolution, Pelletizing)

NMR Data Acquisition
(¹H, ¹³C) IR Data Acquisition MS Data Acquisition

NMR Data Processing
(FT, Phasing, Baseline Correction)

IR Data Processing
(Background Subtraction)

MS Data Processing
(Peak Identification)

Spectral Interpretation & Structural Elucidation

Final Report & Data Archiving

Click to download full resolution via product page

Caption: A flowchart illustrating the typical stages involved in spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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